molecular formula C19H22N6O B6443405 9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine CAS No. 2640950-94-1

9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine

Cat. No.: B6443405
CAS No.: 2640950-94-1
M. Wt: 350.4 g/mol
InChI Key: CYKXWEMIJYEXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine is a synthetic purine derivative supplied for scientific research and development. This compound, with CAS Number 2640950-94-1, has a molecular formula of C 19 H 22 N 6 O and a molecular weight of 350.42 g/mol . It features a cyclopropyl substitution at the N-9 position of the purine core and a 2-methoxyphenyl piperazine moiety at the C-6 position, a structural motif found in bioactive molecules. Structurally related 6-(4-substituted piperazine)-9-cyclopentyl purine analogs have demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) carcinomas, with some analogs exhibiting IC 50 values in the sub-micromolar to low micromolar range . Furthermore, related compounds have been shown to act as potent and selective kinase inhibitors. One closely related analog was identified through KINOMEscan profiling as a selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK), with a high selectivity score (S 10 = 0.01) . The mechanism of action for these analogs involves inducing apoptosis in cancer cells by downregulating key signaling proteins, including phospho-Src, phospho-Rb, cyclin E, and cdk2, which disrupts cell cycle progression and leads to programmed cell death . This compound is offered as a high-purity chemical tool for researchers investigating purine-based kinase inhibitors, cancer cell biology, apoptosis signaling pathways, and structure-activity relationships (SAR) in novel therapeutic development. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-26-16-5-3-2-4-15(16)23-8-10-24(11-9-23)18-17-19(21-12-20-18)25(13-22-17)14-6-7-14/h2-5,12-14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKXWEMIJYEXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann Coupling Method

  • 2-Methoxyaniline (1.0 equiv) reacts with bis(2-chloroethyl)amine hydrochloride (1.2 equiv) in the presence of copper(I) iodide (0.1 equiv) and potassium carbonate (3.0 equiv) in toluene at 110°C for 24 hours.

  • The crude product is purified via column chromatography (SiO₂, ethyl acetate/methanol 9:1) to yield 1-(2-methoxyphenyl)piperazine (3) as a white solid (yield: 65–70%).

Alternative Pathway: Nucleophilic Substitution

  • Piperazine (2.0 equiv) reacts with 1-bromo-2-methoxybenzene (1.0 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 8 hours.

  • The product is isolated by acid-base extraction (HCl/NaOH) and recrystallized from ethanol (yield: 60–68%).

Key Characterization :

  • ¹H NMR (DMSO-d₆): δ 6.90–6.84 (m, 4H, aromatic), 3.80 (s, 3H, OCH₃), 3.15–2.98 (m, 8H, piperazine).

  • MS (ESI+) : m/z 223.1 [M+H]⁺.

C-6 Substitution with 4-(2-Methoxyphenyl)Piperazine

The final step involves displacing the C-6 chlorine of 9-cyclopropyl-6-chloropurine (2) with 1-(2-methoxyphenyl)piperazine (3) via nucleophilic aromatic substitution:

  • 9-Cyclopropyl-6-chloropurine (1.0 equiv) and 1-(2-methoxyphenyl)piperazine (1.2 equiv) are combined in anhydrous DMF with potassium carbonate (2.0 equiv) as the base.

  • The reaction is heated to 90–100°C under nitrogen for 18–24 hours.

  • Post-reaction, the mixture is cooled, diluted with water, and extracted with dichloromethane . The organic layer is dried (Na₂SO₄) and concentrated.

  • Crude product is purified via flash chromatography (SiO₂, gradient elution with 5–10% methanol in dichloromethane) followed by recrystallization from isopropyl alcohol to afford the title compound (4) (yield: 70–75%).

Key Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, H-8), 8.10 (s, 1H, H-2), 7.02–6.95 (m, 4H, aromatic), 4.05–3.98 (m, 1H, cyclopropyl), 3.85 (s, 3H, OCH₃), 3.50–3.40 (m, 8H, piperazine), 1.30–1.22 (m, 4H, cyclopropyl).

  • ¹³C NMR (DMSO-d₆): δ 161.2 (C-6), 154.8 (C-2), 151.3 (C-4), 148.9 (C-8), 128.5–112.4 (aromatic), 55.8 (OCH₃), 52.1–49.8 (piperazine), 25.6 (cyclopropyl).

  • HPLC Purity : >98%.

Optimization and Challenges

Solvent and Base Selection

  • DMF outperforms DMSO in facilitating substitution at C-6 due to its higher polarity and ability to stabilize transition states.

  • Potassium carbonate is preferred over sodium hydride for minimizing side reactions (e.g., over-alkylation).

Purification Strategies

  • Flash chromatography effectively removes unreacted piperazine and dehalogenated byproducts.

  • Recrystallization from isopropyl alcohol enhances crystallinity and purity (>98%).

Side Reactions

  • N-7 alkylation is suppressed by steric hindrance from the cyclopropyl group.

  • Piperazine dimerization is mitigated by using a slight excess of the purine intermediate (1.2:1 ratio).

Scalability and Industrial Relevance

The protocol is scalable to kilogram-scale production with minor adjustments:

  • Batch Reactors : Reactions are conducted in jacketed reactors with temperature-controlled stirring.

  • Cost Efficiency : Cyclopropyl bromide and 1-(2-methoxyphenyl)piperazine are commercially available at scale, reducing synthesis time.

  • Green Chemistry : Replace DMF with 2-methyltetrahydrofuran (2-MeTHF) to improve environmental metrics without compromising yield .

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the purine core or the piperazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated solvents, catalysts such as palladium or platinum, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.

    Pharmacology: It is used in pharmacological studies to investigate its effects on various biological targets, including receptors and enzymes.

    Biochemistry: The compound is utilized in biochemical assays to study its interactions with proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. For example, it may bind to adrenergic receptors, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: N-9 Position: Unlike most analogues in Table 1, which feature chlorophenyl (e.g., compounds 30, 15) or alkyl groups (e.g., PP17) at N-9, the target compound’s cyclopropyl group introduces a small, rigid ring that may reduce steric hindrance while enhancing metabolic resistance to oxidative degradation . C-6 Position: The 2-methoxyphenyl-piperazinyl group distinguishes the target compound from analogues with acyl (e.g., CF₃CO in 30), sulfonyl (e.g., butylsulfonyl in 15), or heteroaromatic (e.g., pyrimidinyl in ) substituents.

Synthetic Accessibility: Yields for analogues vary widely (9%–79%), influenced by the reactivity of piperazinyl substituents. For example, trifluoroacetylated derivatives (e.g., 30) show lower yields (21%) due to steric and electronic challenges during acylation, whereas sulfonylated derivatives (e.g., 15) are more straightforward to synthesize .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Hypothetical Projections for Target Compound)

Property Target Compound 8-(2-ClPh)-9-(4-ClPh)-6-[4-(CF3CO)piperazinyl]-9H-purine (30) PP17 (Anticancer Agent)
Receptor Affinity Potential CB1/CB2 modulation* High affinity for cannabinoid receptors Apoptosis induction in MCF-7 cells
Lipophilicity (LogP) ~3.5 (estimated) ~4.2 ~3.8
Metabolic Stability High (cyclopropyl group) Moderate (labile trifluoroacetyl group) Moderate (sec-butyl)

*Inferred from structural similarity to cannabidiol analogues .

Key Findings :

  • Receptor Interactions: The 2-methoxyphenyl group in the target compound may enhance binding to serotonin or adrenergic receptors, unlike chlorophenyl-substituted analogues, which are optimized for cannabinoid receptor activity .
  • Thermal Stability : Melting points for analogues range from 71°C (compound 37) to 250°C (compound 51), suggesting that the target compound’s cyclopropyl group may lower melting points compared to chlorophenyl derivatives due to reduced crystallinity .

Biological Activity

9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine is a synthetic compound that belongs to the purine class of organic molecules. Its structure features a cyclopropyl group, a methoxyphenyl-substituted piperazine ring, and a purine core, which contribute to its unique biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurology.

  • Molecular Formula : C19H22N6O
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 2640950-94-1

Structural Representation

ComponentDescription
Cyclopropyl GroupA three-membered carbon ring
Methoxyphenyl Piperazine RingA piperazine ring substituted with a methoxyphenyl group
Purine CoreA bicyclic structure containing nitrogen

The primary mechanism of action of this compound involves its interaction with key enzymes in cellular processes, particularly those involved in DNA replication. It is known to inhibit bacterial DNA gyrase, an enzyme critical for bacterial DNA replication and transcription. By inhibiting this enzyme, the compound effectively prevents bacterial growth and exhibits antimicrobial properties.

Key Points:

  • Target Enzyme : DNA gyrase
  • Effect : Inhibition of DNA replication
  • Result : Antimicrobial activity against various bacterial strains

Anticancer Properties

Research indicates that this compound may also have significant anticancer activity. It has been shown to inhibit the growth of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis.

Case Studies:

  • In vitro Studies : In laboratory settings, this compound demonstrated a dose-dependent reduction in the viability of various cancer cell lines.
  • Mechanisms of Action : The compound's ability to induce apoptosis in cancer cells is attributed to its effects on signaling pathways related to cell survival and proliferation.

Pharmacological Applications

The compound is currently being investigated for its potential use in treating:

  • Neurological Disorders : Due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
  • Bacterial Infections : As an alternative treatment for antibiotic-resistant strains.

Biological Activity Summary Table

Activity TypeTargetEffectReference
AntimicrobialBacterial DNA gyraseInhibition of growth
AnticancerVarious cancer cellsInduction of apoptosis
Neurological ImpactCNS receptorsPotential modulation of neurological pathways

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique biological profile of this compound.

Compound NameBiological ActivityUnique Features
9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purineAntimicrobialFluorophenyl substitution
1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinolineAnticancerDifferent core structure

Q & A

Q. What are the common synthetic routes for preparing 9-cyclopropyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine and its analogs?

Answer: The synthesis of 6-piperazin-1-yl-purine derivatives typically involves nucleophilic substitution or coupling reactions. For example:

  • General Procedure A : Reacts chloro-purine intermediates with substituted piperazines under reflux conditions (e.g., toluene, K₂CO₃, and Pd catalysts) .
  • General Procedure D/E : Uses carbamate intermediates (e.g., 4-fluorophenylcarbamate) reacted with amines (e.g., pyrrolidine or morpholine) in polar aprotic solvents like THF or NMP .
  • Key steps include purification via flash chromatography and validation by HPLC (>95% purity) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of 6-piperazin-1-yl-purine derivatives?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.1–8.4 ppm), piperazine protons (δ 3.3–4.5 ppm), and cyclopropyl protons (δ 0.9–1.9 ppm) .
    • ¹³C NMR : Key signals include purine carbons (δ 146–154 ppm) and methoxy groups (δ 55–58 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 521–585 [M+1]) confirm molecular weight .
  • HPLC : Retention times (e.g., 20–24 minutes) and purity thresholds (>95%) are critical for quality control .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of 6-piperazin-1-yl-purine derivatives?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., NMP) improve solubility of intermediates, as seen in morpholine-derived analogs (63% yield vs. 31% in THF) .
  • Catalyst Systems : Pd(Ph₃)₄ enhances Suzuki-Miyaura coupling for aryl substitutions, achieving 71% yield in tetrahydro-pyran derivatives .
  • Temperature Control : Heating at 80–85°C for 20 hours increases carbamate-amine reaction efficiency (51–63% yield) .
  • Purification : Flash chromatography with gradients (e.g., 1% MeOH/EtOAC/hexanes) resolves closely eluting impurities .

Q. What strategies are effective in resolving contradictions between spectroscopic data and expected structures in substituted purine analogs?

Answer:

  • Multi-NMR Validation : Compare ¹H, ¹³C, and ¹⁹F NMR to detect anomalies. For example, trifluoroacetyl groups show distinct ¹⁹F signals (δ −68.79 ppm) .
  • Isotopic Labeling : Use deuterated solvents (CDCl₃) to eliminate solvent interference in aromatic regions .
  • Cross-Referencing MS/MS Fragmentation : Fragment patterns (e.g., m/z 545.5 [M+1] for butylsulfonyl derivatives) confirm substituent identity .

Q. How does the choice of substituents on the piperazine ring influence the physicochemical properties and stability of 6-piperazin-1-yl-purine compounds?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Sulfonyl (e.g., butylsulfonyl) or trifluoroacetyl groups reduce basicity, enhancing metabolic stability .
  • Hydrophobic Substituents : Cyclohexylmethyl or tetrahydro-pyran groups increase logP values, improving membrane permeability (e.g., compound 18 , m/z 585.4) .
  • Steric Effects : Bulky groups (e.g., tetrahydro-2H-thiopyran) may hinder piperazine rotation, affecting receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.